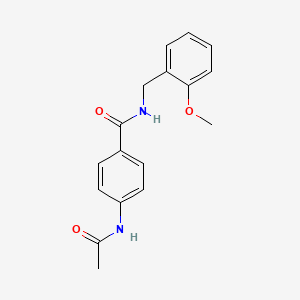

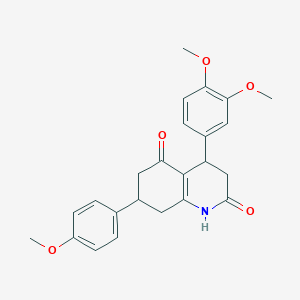

![molecular formula C20H21N5O2 B5536399 6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)

6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives often involves reactions with pyridine and imidazole groups, indicating potential pathways for the synthesis of our compound of interest. For instance, nicotinic acid esters were prepared by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, followed by cyclization and condensation reactions to yield various pyridine and imidazole derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006). This process underscores the complex chemistry involved in synthesizing compounds with similar structural motifs.

Molecular Structure Analysis

The crystal structure of closely related nicotinic acid derivatives reveals intricate details about their molecular arrangement. For example, a novel compound synthesized from 1,10-phenanthrolin showed a monocline system in its crystal structure, providing insights into the spatial arrangement of similar compounds (Zhu, 2010).

Chemical Reactions and Properties

Nicotinic acid and its derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. The use of nicotinic acid, piperidine, and imidazole as additives in electrolytic coloring of anodized aluminum from tin(II) solutions highlights their reactivity and the potential for diverse applications (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Physical Properties Analysis

The synthesis and characterization of similar compounds, like 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives, provide valuable data on their physical properties. These derivatives were evaluated for their antiglycation, antioxidant, and β-glucuronidase potential, which are indicative of their physical properties and potential uses (Taha et al., 2016).

Chemical Properties Analysis

The chemical properties of nicotinic acid derivatives are pivotal for their applications. For example, the study of sterically hindered 3-(azolyl)pyridines synthesized from nicotinonitriles provides insights into their chemical behavior and potential for creating a library of heterocyclic derivatives of nicotinic acid (Lukyanov, Bliznets, & Shorshnev, 2008).

Applications De Recherche Scientifique

Heterocyclic Organic Compounds in Electrolytic Coloring

Nicotinic acid and related heterocyclic compounds, such as piperidine and imidazole, have been studied for their roles in the electrolytic coloring of anodized aluminum. These compounds influence the throwing power and resistance to atmospheric oxidation during the coloring process from tin(II) solutions. This application is significant in the materials science domain, particularly in enhancing surface finishing techniques for aluminum (R. Moshohoritou et al., 1994).

Synthesis of Heterocyclic Derivatives

Research on nicotinic acid derivatives has led to the synthesis of various heterocyclic compounds, including thieno[2, 3-b]pyridine and pyrido[3′, 2′: 4, 5]thieno[3, 2-d]pyrimidine derivatives. These synthetic pathways involve reactions with heterocyclic organic compounds and have potential implications in medicinal chemistry and drug design (M. Gad-Elkareem et al., 2006).

Pharmaceutical Applications of Nicotinic Acid Complexes

Nicotinic acid complexes with heterocyclic bases have been investigated for their strong hydrogen bonding, which is crucial in drug design, particularly for enhancing the bioavailability and stability of pharmaceutical compounds (G. Saba et al., 1976).

Nicotinic Acid in Food, Pharmaceutical, and Biochemical Industries

The separation and recovery of nicotinic acid from industrial processes have been studied to improve its production efficiency. This research is vital for its widespread use in food fortification, pharmaceuticals, and biochemical products (Sushil Kumar et al., 2008). Moreover, methods for producing nicotinic acid with potential industrial applications have been reviewed, emphasizing ecological and green chemistry approaches (Dawid Lisicki et al., 2022).

Orientations Futures

The compound’s complex structure and potential biological activity suggest that it could be of interest for future research in medicinal chemistry . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound could potentially be used as a starting point for the development of new drugs .

Propriétés

IUPAC Name |

6-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-20(27)17-3-4-18(23-13-17)24-9-5-16(6-10-24)19-22-8-11-25(19)14-15-2-1-7-21-12-15/h1-4,7-8,11-13,16H,5-6,9-10,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHTXVXAJDACCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C4=NC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

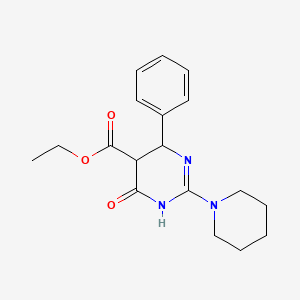

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

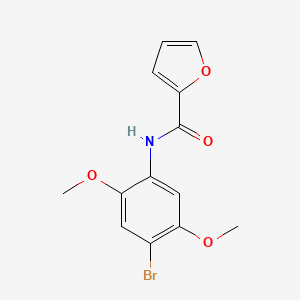

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

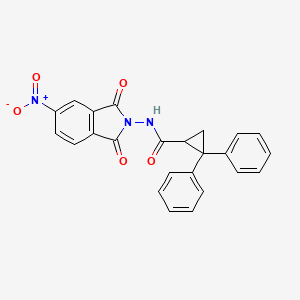

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)